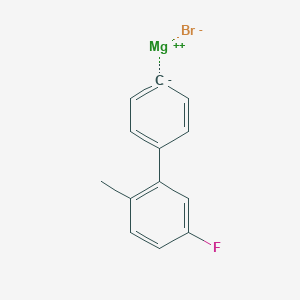
magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide is an organometallic compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The presence of the 4-fluoro-1-methyl-2-phenylbenzene moiety introduces unique reactivity patterns, making this compound valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide typically involves the reaction of 4-fluoro-1-methyl-2-phenylbromobenzene with magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine or 1,2-dibromoethane to activate the magnesium. The general reaction can be represented as:
4-fluoro-1-methyl-2-phenylbromobenzene+Mg→this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure complete conversion of the starting materials. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the reactivity of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous ether solvents.
Substitution Reactions: Often carried out in the presence of a catalyst such as palladium.
Coupling Reactions: Require a base like potassium carbonate and a palladium catalyst.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules.
Medicine: For the development of pharmaceutical intermediates.
Industry: In the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide involves the formation of a highly reactive magnesium-carbon bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The reactivity is influenced by the electronic effects of the 4-fluoro-1-methyl-2-phenylbenzene moiety, which can stabilize or destabilize the intermediate species formed during the reaction.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;4-fluoro-1-methylbenzene;bromide
- Magnesium;4-fluoro-2-phenylbenzene;bromide
- Magnesium;4-methyl-2-phenylbenzene;bromide
Uniqueness
Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide is unique due to the presence of both a fluorine and a methyl group on the phenyl ring. This combination provides distinct electronic and steric properties, making it more reactive in certain transformations compared to its analogs.
Properties
Molecular Formula |
C13H10BrFMg |
|---|---|
Molecular Weight |
289.43 g/mol |
IUPAC Name |
magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide |
InChI |
InChI=1S/C13H10F.BrH.Mg/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11;;/h3-9H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
MMCPMWPJKMLIRD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















